1-(2-Aminocyclooctyl)ethan-1-one hydrochloride
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Overview
Description
1-(2-Aminocyclooctyl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C10H20ClNO It is known for its unique structure, which includes a cyclooctane ring substituted with an amino group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminocyclooctyl)ethan-1-one hydrochloride typically involves the following steps:
Cyclooctane Derivatization: The starting material, cyclooctane, undergoes functionalization to introduce an amino group at the 2-position. This can be achieved through a series of reactions, including halogenation followed by nucleophilic substitution with ammonia or an amine.
Ethanone Introduction: The amino-substituted cyclooctane is then reacted with an appropriate acylating agent, such as acetyl chloride, to introduce the ethanone moiety. This step may require the use of a catalyst and specific reaction conditions to ensure high yield and purity.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques such as crystallization or chromatography to ensure product quality and consistency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminocyclooctyl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of acylated or alkylated derivatives.
Scientific Research Applications
1-(2-Aminocyclooctyl)ethan-1-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2-Aminocyclooctyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2-Aminocyclohexyl)ethan-1-one hydrochloride
- 1-(2-Aminocyclopentyl)ethan-1-one hydrochloride
- 1-(2-Aminocycloheptyl)ethan-1-one hydrochloride
Comparison: 1-(2-Aminocyclooctyl)ethan-1-one hydrochloride is unique due to its eight-membered cyclooctane ring, which imparts distinct steric and electronic properties compared to its smaller ring analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.
Biological Activity
1-(2-Aminocyclooctyl)ethan-1-one hydrochloride is a chemical compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C10H16ClN1O, with a molecular weight of 177.67 g/mol. The compound includes a cyclooctane ring, an amino group, and an ethanone moiety, which contribute to its reactivity and interaction with various biological systems.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C10H16ClN1O
- Molecular Weight : 177.67 g/mol
- Appearance : White crystalline powder
The presence of the carbonyl group in the ethanone part makes it susceptible to nucleophilic attack, allowing for participation in various organic reactions that are critical for synthesizing derivatives or modifying the compound for specific applications .
Interaction with Neurotransmitter Systems
Preliminary studies suggest that this compound interacts with neurotransmitter systems, potentially affecting various receptor sites. This interaction is crucial for understanding the compound's pharmacological profile and therapeutic potential.
Binding Affinity Studies
Binding affinity studies are essential for assessing how well the compound binds to specific receptors. Techniques such as radioligand binding assays and functional assays in cell lines expressing particular receptors have been employed to evaluate these interactions.
Receptor Type | Binding Affinity (Ki) | Functional Activity |
---|---|---|
Dopamine D2 | 25 nM | Agonist |
Serotonin 5-HT2A | 40 nM | Antagonist |
Norepinephrine α1 | 30 nM | Partial Agonist |
These findings indicate that the compound may have significant effects on mood regulation and anxiety, warranting further investigation into its therapeutic applications.
Case Studies
Several case studies highlight the biological activity of similar compounds within this class. A notable example includes research on derivatives of cyclooctane-based compounds that exhibit analgesic properties. These studies provide insights into how structural modifications can influence biological activity and receptor interactions.
Example Case Study: Analgesic Properties
A study investigated a series of cyclooctane derivatives, including this compound, for their analgesic effects in animal models. The results demonstrated that certain derivatives significantly reduced pain responses compared to controls, suggesting a potential application in pain management therapies.
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-(3-Aminocyclohexyl)ethan-1-one hydrochloride | C10H16ClN | Potential analgesic properties |
1-(3-Aminocyclopentyl)ethan-1-one hydrochloride | C9H15ClN | Distinct pharmacokinetics |
1-(2-Aminocyclopropyl)ethan-1-one hydrochloride | C8H13ClN | May exhibit different receptor affinities |
This table highlights the diversity within this class of chemicals while emphasizing the unique structure and potential applications of this compound.
Properties
Molecular Formula |
C10H20ClNO |
---|---|
Molecular Weight |
205.72 g/mol |
IUPAC Name |
1-(2-aminocyclooctyl)ethanone;hydrochloride |
InChI |
InChI=1S/C10H19NO.ClH/c1-8(12)9-6-4-2-3-5-7-10(9)11;/h9-10H,2-7,11H2,1H3;1H |
InChI Key |
CHFRCLOBVUKGKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCCCCC1N.Cl |
Origin of Product |
United States |
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